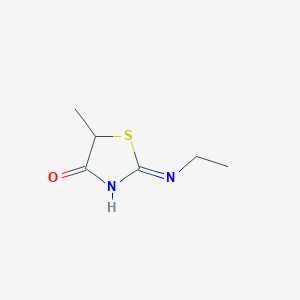

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethylamine and methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolones with different functional groups.

Scientific Research Applications

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and neuroprotective effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine: A related compound with similar biological activities.

Thiazolidinedione: Known for its antidiabetic properties.

Thiazole: A simpler structure with diverse applications in medicinal chemistry.

Uniqueness

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethylamino and methyl groups enhances its biological activity and makes it a valuable compound for various research and industrial applications.

Biological Activity

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) is a thiazolidinone derivative known for its potential biological activities. Thiazolidinones are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

- Molecular Formula : C6H10N2OS

- Molar Mass : 158.22 g/mol

- Density : 1.31 ± 0.1 g/cm³ (predicted)

- Boiling Point : 234.6 ± 23.0 °C (predicted)

- pKa : 2.15 ± 0.40 (predicted) .

Antidiabetic Activity

Thiazolidinone derivatives, including 4(5H)-Thiazolone, have been investigated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a target for antidiabetic drugs. PPARγ activation enhances insulin sensitivity and glucose uptake in adipose tissue and muscle, making these compounds promising candidates for diabetes management .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that modifications to the thiazolidinone structure can enhance antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of thiazolidinones has been assessed using various assays, such as the DPPH radical scavenging method. Compounds derived from thiazolidinones have demonstrated notable antioxidant activities, which are crucial for protecting cells from oxidative stress .

Study on Anticancer Properties

A notable study by El-Kashef et al. (2020) synthesized several thiazolidinone derivatives and evaluated their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 21a | MCF-7 | 15.5 |

| Compound 21b | MDA-MB-231 | 12.3 |

Synthesis and Structure-Activity Relationship

The synthesis of thiazolidinone derivatives often involves modifications at positions 2, 3, and 5 of the thiazolidine ring. These modifications can significantly influence biological activity. For example, substituents like ethylamino groups have been shown to enhance both the antidiabetic and antimicrobial properties of these compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) with high purity?

Level: Basic

Methodological Answer:

The synthesis of thiazolone derivatives typically involves cyclization of thiosemicarbazides or condensation reactions with α-halo acids. For example, outlines a general protocol for synthesizing 4-thiazolidinones:

- React 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol) with chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an appropriate oxo compound in a DMF-acetic acid mixture under reflux for 2 hours.

- Purify via recrystallization from DMF-ethanol.

Adapting this method, substituting the oxo compound with 2-ethylaminoacetone could yield the target compound. Monitor reaction progress via TLC and optimize pH (6–7) to minimize byproducts. Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can spectroscopic techniques resolve structural ambiguities in 4(5H)-Thiazolone derivatives?

Level: Advanced

Methodological Answer:

Structural elucidation of thiazolones requires multi-technique analysis:

- NMR: Use 1H- and 13C-NMR to confirm the thiazolone ring (C=O at ~170 ppm) and ethylamino substituent (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for N–CH2). For tautomeric forms (e.g., 4(5H) vs. 5(4H)), compare chemical shifts with reference compounds like 2-amino-5-(2-furanylmethylene)-4(5H)-thiazolone ( ) .

- Mass Spectrometry: High-resolution MS (HRMS) can distinguish molecular ions (e.g., C6H8N4O2S, MW 200.218) from fragmentation patterns.

- X-ray Crystallography: Resolve tautomerism or stereochemistry, as demonstrated for firefly oxyluciferin analogs ( ) .

Q. What contradictions exist in the reported bioactivity of thiazolone derivatives, and how can they be addressed experimentally?

Level: Advanced

Methodological Answer:

Conflicting bioactivity data (e.g., antifungal vs. negligible activity) may arise from:

- Structural variations: Minor substituent changes (e.g., ethylamino vs. methylamino) alter target binding. Compare with analogs like ethirimol ( ), a fungicidal 4(1H)-pyrimidinone .

- Assay conditions: Test under standardized conditions (e.g., pH 7.4, 37°C) to assess stability. For example, firefly oxyluciferin derivatives degrade above 170°C ( ), suggesting thermal sensitivity .

- Mechanistic studies: Use molecular docking to predict interactions with enzymes (e.g., tyrosine kinases) and validate via enzymatic assays ( ) .

Q. What strategies enhance the stability of 4(5H)-Thiazolone derivatives under physiological conditions?

Level: Intermediate/Advanced

Methodological Answer:

Thiazolones are prone to hydrolysis and oxidation. Stabilization approaches include:

- pH buffering: Store solutions at pH 6–7 to prevent ring-opening.

- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- Derivatization: Introduce electron-withdrawing groups (e.g., chloro, nitro) to the thiazole ring, as seen in 2-chloro-5-isopropyl-4-thiazolecarboxylate ( ) .

Q. How does the ethylamino group influence the reactivity of 4(5H)-Thiazolone in nucleophilic reactions?

Level: Advanced

Methodological Answer:

The ethylamino substituent (-NHCH2CH3) enhances nucleophilicity at the thiazolone sulfur or carbonyl carbon:

- Nucleophilic addition: React with electrophiles (e.g., aldehydes) to form Schiff bases, as shown in 5-(Z)-arylidene-4-thiazolidinone synthesis ( ) .

- Coordination chemistry: The amino group can chelate metal ions (e.g., Cu2+), altering redox properties. Compare with metal complexes of 2-(ethylamino)-4,5-dihydroxybenzamide ( ) .

- Kinetic studies: Use DFT calculations to model transition states and compare reaction rates with methylamino or unsubstituted analogs.

Q. How can researchers address discrepancies in reported spectral data for thiazolone derivatives?

Level: Intermediate

Methodological Answer:

Discrepancies in NMR or IR data may stem from solvent effects or impurities. Mitigation steps:

- Standardized protocols: Use deuterated solvents (e.g., DMSO-d6) and report chemical shifts relative to TMS.

- Cross-validation: Compare with structurally similar compounds, such as 5-ethoxy-4,5-dihydro-thiazolebutanol ( ), which shares a thiazole core .

- Advanced techniques: Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks, particularly for tautomeric protons .

Q. What are the challenges in scaling up the synthesis of 4(5H)-Thiazolone derivatives for in vivo studies?

Level: Advanced

Methodological Answer:

Scale-up challenges include:

- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., DMF-ethanol) or centrifugal partition chromatography.

- Byproduct formation: Optimize stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to α-halo acid) and monitor intermediates via LC-MS.

- Safety considerations: Handle reactive intermediates (e.g., chloroacetic acid) in fume hoods, as per protocols in .

Properties

CAS No. |

479201-63-3 |

|---|---|

Molecular Formula |

C6H10N2OS |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-ethylimino-5-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C6H10N2OS/c1-3-7-6-8-5(9)4(2)10-6/h4H,3H2,1-2H3,(H,7,8,9) |

InChI Key |

NQQNDGYJNGTSSI-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1NC(=O)C(S1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.